This compound falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. Isoquinolines are bicyclic compounds that contain a fused benzene and pyridine ring structure. Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate specifically features an ethyl ester functional group, contributing to its chemical reactivity and potential pharmacological properties.
The synthesis of Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves several intricate steps typical of organic synthesis. While specific detailed protocols are not universally available, the general approach includes:
These methods reflect a combination of traditional organic synthesis techniques and modern approaches to compound design.
The molecular structure of Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can be described as follows:
The InChI key for this compound is InChI=1S/C24H26N2O5/c1-3-30-24(29)17(2)31-21
, which provides a unique identifier for computational chemistry applications. The stereochemistry and spatial arrangement around the nitrogen atoms are critical for understanding its biological interactions.
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The physical and chemical properties of Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate include:
Property | Value |
---|---|
Molecular Weight | 422.481 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are essential for understanding its behavior in laboratory settings and potential applications in pharmaceuticals.
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: